D-Threose
Overview
Description
D-Threose is a carbohydrate used in the synthesis of glucose and mannose derivatives . It is a diastereomer of both D-erythrose and L-erythrose .
Synthesis Analysis
D-Threose is synthesized from glucose and mannose derivatives . A robust phosphorylation strategy in aqueous solution has been demonstrated with diamidophosphate, which has not only been useful for efficient regioselective α-phosphorylation of glycolaldehyde and D-glyceraldehyde, but also for the synthesis of aldose 1,2-cyclic phosphates .Molecular Structure Analysis
D-Threose is a four-carbon monosaccharide with molecular formula C4H8O4 . It contains total 15 bond(s); 7 non-H bond(s), 1 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 1 aldehyde(s) (aliphatic), 3 hydroxyl group(s), 1 primary alcohol(s), and 2 secondary alcohol(s) .Chemical Reactions Analysis
D-Threose can be reduced to introduce a symmetry element (both ends of the molecule become CH2OH). The presence of a symmetry element means the reduced molecule is not chiral, but meso .Physical And Chemical Properties Analysis
D-Threose can be crystallized, forming needle-like crystals. It has a melting point of 88-89°C. D-Threose has an optical rotation [a]D20 -12.3° (20 min, c = 4) .Scientific Research Applications
Synthesis of D-erythro-sphingosines : D-Threose serves as an intermediate in synthesizing D-erythro-ephingosine via trans-selective Wittig reaction, azide introduction, and azide reduction (Schmidt & Zimmermann, 1986).
Glycation Reactions in Lens Tissue : L-Threose, a degradation product of ascorbic acid, has been studied for its ability to glycate and crosslink lens proteins. It undergoes rapid reduction within the lens, indicating potential involvement in lens health (Ortwerth et al., 1994).
Threose Nucleic Acid (TNA) Synthesis : D-Threose has been used in studies related to TNA, an artificial genetic polymer. The research explores the chemical challenges and solutions in synthesizing TNA polymers, highlighting D-Threose's role in these processes (Dunn et al., 2015).
Structural Insights into DNA/TNA and RNA/TNA Chimeric Duplexes : Research on the structural and dynamic properties of heteroduplexes of RNA/TNA and DNA/TNA, with TNA having a threose backbone, provides insights into the interactions and stability of these nucleic acid structures (Anosova et al., 2016).
Synthesis of Monosaccharides from D-Threose : D-Threose has been used as an intermediate in synthesizing various monosaccharides. Its versatility in chemical reactions highlights its importance in the field of carbohydrate chemistry (Dondoni & Merino, 1992).
Studies on L-Threose as a Substrate for Aldose Reductase : The potential detoxification of L-Threose by aldose reductase in the lens was explored, highlighting the enzyme's role in preventing toxicity due to ascorbate degradation products (Devamanoharan & Varma, 1996).
Conformational Study of D-Erythrose and D-Threose : This study explored the potential energy surfaces of D-erythrose and D-threose configurations, offering insights into their most stable structures and the interactions within these molecules (Azofra et al., 2012).
Effects of Dithiothreitol on Protein Activity : Although not directly about D-Threose, this study is relevant for understanding how derivatives of threose, like dithiothreitol, interact with proteins, which could be crucial for research involving threose (Alliegro, 2000).
Synthesis and Enzymatic Incorporation of α-L-threofuranosyl Adenine Triphosphate (tATP) : Investigating the synthesis of tATP from D-Threose and its incorporation into TNA by Therminator DNA polymerase. This study contributes to the understanding of TNA transcription and the functional capabilities of TNA (Zhang & Chaput, 2013).
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
D-Threose is a diastereomer of both D-erythrose and L-erythrose . The study of diastereomers is important as they have different physical properties and reactivity. They have different melting points and boiling points and different densities . This makes D-Threose an interesting subject for future research in the field of stereochemistry.
properties
IUPAC Name |
(2S,3R)-2,3,4-trihydroxybutanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBSYETUWUMLBZ-QWWZWVQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H](C=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017421 | |
Record name | D-(-)-Threose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Threose | |
CAS RN |
95-43-2, 29884-64-8 | |
Record name | D-Threose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Threose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Threose, DL- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029884648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-(-)-Threose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-(-)-threose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.199 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THREOSE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B74AT64234 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | THREOSE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EHO9A06LX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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